(R)-1-(4-Morpholinophenyl)ethan-1-ol
Description
Contextual Significance of Chiral Phenyl-Ethanol Derivatives in Advanced Synthetic Methodologies
Chiral phenyl-ethanol derivatives are a cornerstone of modern asymmetric synthesis, a field focused on producing specific enantiomers of chiral molecules. numberanalytics.com The two enantiomers of a chiral compound can have vastly different effects, particularly in biological systems, making the ability to synthesize one over the other critically important in industries like pharmaceuticals and agrochemicals. numberanalytics.commdpi.com
These derivatives serve as crucial intermediates and building blocks for a wide array of complex molecules. Their utility stems from the presence of a stereogenic center at the carbinol carbon, which can be strategically incorporated into larger target molecules, thereby imparting chirality. The development of efficient methods for synthesizing these derivatives in high enantiomeric purity is a major focus of research. encyclopedia.pub
Rationale for Academic Research Focus on (R)-1-(4-Morpholinophenyl)ethan-1-ol as a Chiral Building Block
The academic and industrial research interest in this compound is multifaceted. The morpholine (B109124) moiety, a saturated heterocycle, is a common feature in many biologically active compounds and can influence properties such as solubility and metabolic stability. researchgate.net The presence of this group, combined with the chiral alcohol, makes this compound a desirable precursor for the synthesis of novel pharmaceutical candidates and other functional materials.
Furthermore, the synthesis of this specific compound often serves as a model reaction to test and refine new catalytic asymmetric methods. researchgate.net The development of catalysts that can produce this compound with high enantioselectivity and yield is a testament to the advancement of synthetic organic chemistry.
Overview of Stereochemical Control Principles in Chiral Alcohol Synthesis
The synthesis of chiral alcohols like this compound relies on principles of stereochemical control. The primary goal is to influence a chemical reaction to favor the formation of one stereoisomer over another. Several key strategies are employed to achieve this:
Asymmetric Catalysis: This is a powerful method that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. numberanalytics.comru.nl These catalysts, which can be metal complexes with chiral ligands or enzymes, create a chiral environment that directs the reaction towards the desired stereochemical outcome. numberanalytics.comru.nl
Kinetic Resolution: This technique separates a racemic mixture (a 50:50 mixture of both enantiomers) by reacting it with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. mdpi.comencyclopedia.pub This allows for the isolation of the unreacted, enantiomerically enriched starting material or the product from the faster reaction. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. mdpi.comencyclopedia.pub
Dynamic Kinetic Resolution (DKR): This is an advanced method that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.comencyclopedia.pub This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, offering a significant advantage in terms of yield. mdpi.comencyclopedia.pub
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed.
Substrate Control: In some cases, the inherent chirality within the starting material itself can be used to direct the formation of new stereocenters.
The successful synthesis of this compound with high enantiomeric purity often involves the application of one or more of these principles, showcasing the sophistication of modern synthetic chemistry.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 78939096 nih.gov |
Table 2: Common Synthetic Strategies for Chiral Alcohols
| Strategy | Description | Key Features |
| Asymmetric Catalysis | Employs a chiral catalyst to selectively produce one enantiomer. numberanalytics.comru.nl | High efficiency, catalyst turnover. ru.nl |
| Kinetic Resolution | Separates a racemic mixture based on the differential reaction rates of enantiomers with a chiral agent. mdpi.comencyclopedia.pub | Maximum theoretical yield of 50% for one enantiomer. |
| Dynamic Kinetic Resolution | Combines kinetic resolution with racemization of the slower-reacting enantiomer. mdpi.comencyclopedia.pub | Can achieve a theoretical yield of 100% of a single enantiomer. mdpi.com |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct stereoselectivity. researchgate.net | Stoichiometric use of the auxiliary is required. |
Properties
IUPAC Name |
(1R)-1-(4-morpholin-4-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKCERPEMRDQKS-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 1 4 Morpholinophenyl Ethan 1 Ol
Asymmetric Catalytic Approaches
The synthesis of enantiomerically pure (R)-1-(4-Morpholinophenyl)ethan-1-ol heavily relies on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other. These methods are broadly categorized into metal-catalyzed hydrogenations, organocatalytic reductions, and biocatalytic transformations.
Enantioselective Hydrogenation and Reduction of Prochiral Ketones
A primary route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-Morpholinophenyl)ethanone. This transformation involves the addition of a hydride to the carbonyl group, creating a new stereocenter.
Transition metal catalysis, particularly with earth-abundant and less toxic metals like manganese, has emerged as a powerful tool for the enantioselective hydrogenation of ketones. nih.gov Manganese(I) complexes, in particular, have shown significant promise due to their high activity and stability. d-nb.info These catalysts typically operate via a metal-ligand cooperative mechanism.
The hydrogenation process generally involves the activation of molecular hydrogen by the Mn(I) complex, followed by the transfer of a hydride to the ketone substrate. The enantioselectivity is controlled by the chiral ligand coordinated to the manganese center, which creates a chiral environment around the active site. Pincer-type ligands, such as those with a PNP (phosphine-amine-phosphine) backbone, have proven effective in creating well-defined and stable manganese catalysts. dicp.ac.cn
For the synthesis of this compound, a chiral Mn(I) complex would be employed to catalyze the hydrogenation of 1-(4-Morpholinophenyl)ethanone. The choice of the chiral ligand is critical to achieving high enantiomeric excess (e.e.). While direct studies on this specific substrate are not extensively reported, the broad applicability of Mn(I) catalysts to a range of aryl alkyl ketones suggests high potential for success. nih.gov
Table 1: Illustrative Data for Mn(I)-Catalyzed Hydrogenation of Aryl Alkyl Ketones This table presents representative data from studies on similar ketones to illustrate the potential efficiency of the methodology for 1-(4-Morpholinophenyl)ethanone.
| Catalyst System | Substrate | Enantiomeric Excess (e.e.) | Conversion | Reference |
| Chiral Mn(I)-PNP Complex | Acetophenone (B1666503) | >99% | >99% | dicp.ac.cn |
| Mn(I) with Chiral Ligand | 4-Chloroacetophenone | 98% | >99% | nih.gov |
| Mn-1 (NNC-pincer) | Various aryl ketones | up to 98% | High | researchgate.net |
Organocatalysis offers a valuable alternative to metal-based systems, avoiding the potential for metal contamination in the final product. These catalysts are small organic molecules that can activate the substrate and reagent to promote a stereoselective reaction. For the reduction of ketones, chiral Brønsted acids or bases are often employed. nsf.govnih.gov
One common approach involves the use of a Hantzsch ester as the hydride source in the presence of a chiral phosphoric acid or a chiral amine catalyst. The catalyst activates the ketone, making it more susceptible to hydride attack, and its chiral scaffold directs the hydride to one face of the carbonyl group. While the direct organocatalytic reduction of 1-(4-Morpholinophenyl)ethanone is not widely documented, the methodology has been successfully applied to a variety of other ketones. researchgate.netchemrxiv.org
The development of efficient morpholine-based organocatalysts for other types of reactions highlights the ongoing innovation in this field, which could lead to tailored catalysts for the reduction of morpholinophenyl ketones. nih.gov
Biocatalytic Transformations
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. This approach is increasingly favored for its environmental benefits and high efficiency.
Oxidoreductases, also known as ketoreductases (KREDs), are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. These enzymes often use a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as the hydride source.
The enantioselective reduction of 1-(4-Morpholinophenyl)ethanone can be achieved using a specific oxidoreductase that favors the formation of the (R)-alcohol. The reaction is typically performed in an aqueous buffer, and the enzyme can be used in an isolated and purified form or as a crude cell lysate. The regeneration of the expensive NADPH cofactor is a key consideration, and various in-situ recycling systems have been developed. The successful biocatalytic reduction of structurally similar ketones, such as 1-(4-fluorophenyl)ethanone, to the corresponding (R)-alcohol with high enantiomeric excess demonstrates the feasibility of this approach. researchgate.net
Table 2: Representative Data for Biocatalytic Reduction of Aryl Ketones This table shows data for a similar substrate to indicate the potential of biocatalysis for the target compound.
| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
| Geotrichum candidum | 2-chloro-1-(m-chlorophenyl)ethanone | (R)-2-chloro-1-(m-chlorophenyl)ethanol | 98% | 94% | researchgate.net |
| Lactobacillus paracasei | 4-methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | >99% | 95% | researchgate.net |
Instead of using isolated enzymes, whole microbial cells containing the desired oxidoreductases can be employed as the biocatalyst. This approach can be more cost-effective as it eliminates the need for enzyme purification. The living cells also contain the necessary machinery for cofactor regeneration.
Various microorganisms, including yeasts and bacteria, are known to possess a wide range of ketoreductases with different substrate specificities and stereoselectivities. Screening of different microbial strains is often the first step to identify a suitable biocatalyst for the reduction of 1-(4-Morpholinophenyl)ethanone to its (R)-enantiomer. The reaction conditions, such as pH, temperature, and substrate concentration, are then optimized to maximize the yield and enantioselectivity. The use of whole-cell biocatalysts has been successfully demonstrated for the production of other chiral alcohols in high enantiomeric purity. researchgate.net
Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., CuH-Catalyzed Ketone Allylation)
The direct creation of chiral tertiary alcohols from prochiral ketones represents a highly efficient synthetic strategy. Copper(I)-hydride (CuH) catalyzed enantioselective allylation of ketones has emerged as a powerful method for this transformation. rsc.org This approach typically involves the in situ generation of a chiral organocopper nucleophile, which then adds to the ketone in a stereoselective manner.
A notable example is the CuH-catalyzed allylation of ketones using terminal allenes as the allyl source. nih.govmit.edu The reaction proceeds through a proposed mechanism involving hydrocupration of the allene (B1206475) to form a chiral allylcopper intermediate, followed by nucleophilic addition to the ketone. scispace.com The choice of a chiral phosphine (B1218219) ligand is crucial for inducing high enantioselectivity.
For the synthesis of analogs of this compound, the corresponding ketone, 1-(4-Morpholinophenyl)ethanone, would be the substrate. Research on various substituted acetophenones demonstrates the versatility of this method. rsc.orgscispace.com The reaction tolerates a wide array of functional groups, including those with electron-donating and electron-withdrawing substituents, as well as heterocyclic moieties. scispace.comchemrxiv.org This tolerance is critical for complex molecule synthesis.
Table 1: Examples of CuH-Catalyzed Enantioselective Allylation of Substituted Acetophenones
| Entry | Ketone Substrate | Ligand | Yield (%) | e.r. (S:R) | Reference |
| 1 | Acetophenone | (S)-BINAP | 89 | 93:7 | rsc.org |
| 2 | 4-Methoxyacetophenone | (S)-BINAP | 91 | 94:6 | rsc.org |
| 3 | 4-Chloroacetophenone | (S)-BINAP | 85 | 95:5 | rsc.org |
| 4 | 4-(Trifluoromethyl)acetophenone | (S)-BINAP | 88 | 94:6 | rsc.org |
| 5 | 2-Acetylpyridine | (S)-BINAP | 82 | 96:4 | rsc.org |
e.r. = enantiomeric ratio; Data is illustrative of the general reaction's effectiveness.
The use of (S)-BINAP as the chiral ligand consistently provides high yields and excellent enantioselectivity for the syn-diol product. rsc.org This methodology offers a direct route to complex chiral tertiary alcohols from readily available ketones and allenes under mild conditions.
Kinetic Resolution and Dynamic Kinetic Resolution Strategies Applied to Racemic Mixtures
Resolution strategies are employed to separate enantiomers from a racemic mixture.
Kinetic Resolution (KR) Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. nih.gov In the case of racemic 1-(4-Morpholinophenyl)ethan-1-ol, an enzyme, typically a lipase (B570770), can be used to selectively acylate one enantiomer, leaving the other unreacted. For instance, lipase-catalyzed transesterification is a widely used method for resolving racemic secondary alcohols. nih.gov
In a typical procedure, the racemic alcohol is incubated with a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), and an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase will preferentially catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer), producing the corresponding ester. The reaction is stopped at approximately 50% conversion, at which point the remaining unreacted (R)-alcohol can be isolated with high enantiomeric excess. While effective, a major drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%.
Dynamic Kinetic Resolution (DKR) Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of standard KR by combining the resolution step with an in situ racemization of the starting material. academie-sciences.fr This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
A highly effective DKR method for secondary alcohols combines enzymatic acylation with a transition metal catalyst for racemization. acs.org Ruthenium complexes are particularly effective for the racemization of secondary alcohols under mild conditions compatible with enzymatic activity. academie-sciences.frnih.gov
The process for racemic 1-(4-Morpholinophenyl)ethan-1-ol would involve:
A lipase (e.g., Novozym 435) to selectively acylate the (S)-enantiomer.
A ruthenium catalyst (e.g., a Shvo or similar complex) to continuously racemize the unreacted (R)-alcohol back to the racemic mixture. nih.gov
An acyl donor (e.g., an activated ester like 4-chlorophenyl acetate) that is compatible with both catalysts. acs.org
This chemoenzymatic system funnels the entire racemic mixture through to the acylated (S)-product, which can then be deacylated to furnish the (S)-alcohol in high yield and enantiomeric excess. To obtain the desired (R)-enantiomer, one could either choose an enzyme that selectively acylates the (R)-form or modify the subsequent steps. DKR represents a sophisticated and highly efficient approach to asymmetric synthesis from racemic precursors. acs.orgresearchgate.net
Green Chemistry Principles and Sustainable Routes in the Synthesis of this compound
Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. nih.gov Biocatalysis, particularly the use of enzymes like alcohol dehydrogenases (ADHs), is a cornerstone of green chemistry for the synthesis of chiral alcohols. nih.gov
The most direct and sustainable route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-Morpholinophenyl)ethanone. This transformation can be achieved with high enantioselectivity using whole-cell biocatalysts or isolated ADHs. mdpi.com
Key Features of Biocatalytic Reduction:
High Selectivity: ADHs are known for their exceptional stereoselectivity, often yielding products with >99% enantiomeric excess (ee). researchgate.net Many ADHs follow Prelog's rule to produce (S)-alcohols, but a significant number of anti-Prelog ADHs are available to synthesize the desired (R)-enantiomers. nih.gov
Mild Reaction Conditions: These reactions are typically run in aqueous media (or buffer systems with a co-solvent) at or near ambient temperature and pressure, reducing energy consumption and avoiding the need for harsh reagents.
Cofactor Recycling: ADHs require a nicotinamide cofactor (NADH or NADPH). In practice, a catalytic amount of the expensive cofactor is used along with a co-substrate system (e.g., isopropanol (B130326) or glucose) and a second enzyme (like glucose dehydrogenase) or the host cell's metabolism to continuously regenerate the cofactor in situ. researchgate.net
Environmental Impact: This approach avoids the use of heavy metal catalysts and stoichiometric hydride reagents (like NaBH₄), significantly reducing toxic waste streams. researchgate.net
Studies on the ADH-catalyzed reduction of various acetophenone derivatives have shown that the electronic properties and size of substituents on the aromatic ring can influence the reaction rate and success, with neutral, non-ionizable groups generally being well-tolerated. rsc.orgresearchgate.net The morpholino group at the para-position of the precursor ketone is a neutral, non-demanding substituent, making it an excellent candidate for this green synthetic methodology. researchgate.net
Mechanistic Elucidation of Stereoselective Syntheses of R 1 4 Morpholinophenyl Ethan 1 Ol
Reaction Pathway Investigations and Proposed Transition State Analysis
The asymmetric transfer hydrogenation (ATH) of 4-morpholinylacetophenone to (R)-1-(4-Morpholinophenyl)ethan-1-ol is generally understood to proceed via a metal-hydride mechanism, often utilizing ruthenium catalysts. The catalytic cycle begins with the reaction of a ruthenium pre-catalyst, such as [RuCl(TsDPEN)(p-cymene)], with a hydrogen donor, commonly a mixture of formic acid and triethylamine (B128534) (HCOOH/NEt3) or isopropanol (B130326). nih.gov This step generates the active catalyst, a ruthenium-hydride species, [RuH(TsDPEN)(p-cymene)]. nih.gov
Once the active hydride catalyst is formed, the prochiral ketone, 4-morpholinylacetophenone, coordinates to the metal center. The core of the stereoselective transformation occurs in the subsequent step: the transfer of the hydride from the ruthenium to the carbonyl carbon of the ketone. This transfer is directed by the chiral environment created by the ligand.
The transition state for this hydride transfer is a highly organized, six-membered ring-like structure, often referred to as an outer-sphere mechanism. nih.gov In this model, the ketone is not directly bound to the metal but is held in proximity, and the hydride is transferred from the metal while a proton is simultaneously transferred from the N-H group of the chiral ligand (e.g., TsDPEN) to the carbonyl oxygen. Computational studies on similar acetophenone (B1666503) reductions suggest that this hydrogen transfer can be a concerted, though asynchronous, process. nih.gov The stability of this transition state determines both the rate and the stereochemical outcome of the reaction. For the synthesis of the (R)-alcohol, the catalyst directs the approach of the ketone so that hydride delivery to the Re-face of the carbonyl is sterically and electronically favored. DFT calculations for related systems have shown that interactions, such as hydrogen bonding between the solvent or ligand and the ketone's oxygen, can significantly lower the energy barrier of the transition state. nih.gov
Role of Chiral Ligands and Catalysts in Enantiocontrol
The key to achieving high enantioselectivity in the synthesis of this compound lies in the choice of the chiral catalyst system. wikipedia.org Transition metal-catalyzed reductions are highly effective, with catalysts based on rhodium and ruthenium being particularly prominent. wikipedia.orgresearchgate.net These metals are used in conjunction with chiral ligands, which create the asymmetric environment necessary for enantiocontrol. wikipedia.org
For the reduction of aryl ketones like 4-morpholinylacetophenone, ruthenium catalysts paired with chiral diamine ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are exceptionally effective. nih.govresearchgate.net The specific catalyst RuCl(S,S)-Ts-DPEN is well-suited for producing (R)-alcohols from corresponding ketones. nih.gov The chirality of the ligand is paramount; the (S,S) configuration of the TsDPEN ligand dictates the formation of the (R)-alcohol, while the (R,R)-ligand would yield the (S)-alcohol.
The ligand's role extends beyond simply providing a chiral backbone. The N-H group on the TsDPEN ligand is believed to participate directly in the catalytic cycle by forming a hydrogen bond with the carbonyl oxygen of the substrate in the transition state. nih.gov This interaction not only helps to lock the substrate into a specific orientation for hydride attack but also facilitates the protonation of the resulting alkoxide, regenerating the catalyst. The combination of steric hindrance from the ligand's bulky groups (e.g., phenyl and tosyl groups) and these crucial electronic interactions ensures that the hydride transfer occurs with high fidelity to only one face of the ketone.
Substrate-Catalyst Interactions and Stereochemical Induction Models
High enantioselectivity is the result of precise molecular recognition between the catalyst and the substrate, 4-morpholinylacetophenone. The prevailing stereochemical induction model for reductions using Ru-TsDPEN catalysts involves a transition state where the substrate is oriented to minimize steric repulsion and maximize favorable electronic interactions. nih.govyoutube.com
The model for the Ru[(S,S)-TsDPEN]-catalyzed reduction proposes that the ketone (4-morpholinylacetophenone) approaches the ruthenium-hydride complex in a specific manner. The larger aryl group (the morpholinophenyl moiety) orients away from the bulky phenyl groups of the (S,S)-TsDPEN ligand to avoid steric clashes. youtube.com Simultaneously, the smaller methyl group points toward a phenyl group of the ligand.
Crucially, a stabilizing CH/π interaction may occur between an aromatic C-H bond of the substrate and one of the phenyl rings of the ligand. Furthermore, a key hydrogen bond forms between the N-H proton of the sulfonated diamine ligand and the carbonyl oxygen of the ketone. nih.gov This interaction is considered essential for high enantiomeric excess, as it rigidly orients the ketone for hydride delivery from the ruthenium center to the Re-face of the carbonyl carbon. nih.gov This directed attack exclusively leads to the formation of the (R)-alcohol. The presence of the morpholine (B109124) group on the substrate is not expected to significantly interfere with this model, as it is relatively distant from the reaction center.
Derivatization Chemistry and Synthetic Transformations of R 1 4 Morpholinophenyl Ethan 1 Ol
Reactions at the Chiral Hydroxyl Center
The secondary benzylic alcohol group is the primary site for stereocontrolled modifications of (R)-1-(4-Morpholinophenyl)ethan-1-ol. Its reactivity allows for protection, oxidation, and conversion into various leaving groups, enabling subsequent nucleophilic substitutions.
Esterification and Etherification for Protecting Groups and Synthetic Accessibility
The hydroxyl group of this compound can be readily converted into esters and ethers. These transformations are fundamental for protecting the alcohol during subsequent reaction steps or for introducing functionalities that enhance synthetic accessibility.
Esterification: The reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding esters. This process is generally high-yielding and proceeds with retention of the (R)-configuration at the chiral center. Another common method involves using a carboxylic acid with an activating agent like N,N'-dicyclohexylcarbodiimide (DCC). For instance, reaction with acetyl chloride would produce (R)-1-(4-morpholinophenyl)ethyl acetate.
Etherification: The formation of ethers, such as the 4-methoxybenzyl (PMB) ether, serves as a robust protecting group strategy. nih.gov This can be achieved by deprotonating the alcohol with a strong base like sodium hydride (NaH) followed by treatment with an alkyl halide (e.g., PMB-Cl). nih.gov Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ethers, are also valuable protecting groups, typically formed by reacting the alcohol with a silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole. utsouthwestern.edu These protecting groups can be selectively removed under specific conditions, leaving the rest of the molecule intact. nih.govutsouthwestern.edu
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Base/Catalyst | Solvent | Typical Product |
|---|---|---|---|---|
| Esterification | Acetyl Chloride | Pyridine | Dichloromethane | (R)-1-(4-morpholinophenyl)ethyl acetate |
| Etherification | Benzyl Bromide | Sodium Hydride | Tetrahydrofuran | (R)-4-(1-(benzyloxy)ethyl)phenyl)morpholine |
| Silyl Ether Formation | TBDMS-Cl | Imidazole | Dimethylformamide | (R)-tert-butyldimethyl((1-(4-morpholinophenyl)ethyl)oxy)silane |
Controlled Oxidation to Ketones and Subsequent Stereo-divergent Reductions
Controlled oxidation of the secondary alcohol in this compound provides its corresponding ketone, 1-(4-Morpholinophenyl)ethanone. oakwoodchemical.com This transformation is pivotal as it removes the existing chiral center, allowing for the subsequent re-introduction of chirality through stereo-divergent reduction pathways to access the (S)-enantiomer.
Oxidation: A variety of reagents can be employed for the oxidation of secondary alcohols to ketones. wikipedia.org Mild oxidants such as Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) are highly efficient and prevent over-oxidation. wikipedia.orglibretexts.org Chromic acid-based reagents can also be used effectively. libretexts.orgbyjus.com
Stereo-divergent Reduction: The resulting achiral ketone, 1-(4-Morpholinophenyl)ethanone, can be reduced back to a racemic alcohol or, more importantly, to the enantiomerically enriched (S)-1-(4-Morpholinophenyl)ethan-1-ol. This is achieved using chiral reducing agents or catalysts. For example, asymmetric reduction can be accomplished using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). Biocatalytic reductions using whole-cell systems of specific fungi, such as Aspergillus sydowii, have also been shown to produce enantiopure (R)-alcohols from similar ketone substrates, while other species like Beauveria felina can yield the (S)-alcohol, demonstrating the power of stereo-divergent biological methods. nih.gov
Table 2: Oxidation and Stereo-divergent Reduction
| Transformation | Reagent/Catalyst | Stereochemical Outcome | Product |
|---|---|---|---|
| Oxidation | Dess-Martin Periodinane (DMP) | Loss of Chirality | 1-(4-Morpholinophenyl)ethanone |
| Reduction | NaBH₄ | Racemic | (R,S)-1-(4-Morpholinophenyl)ethan-1-ol |
| Asymmetric Reduction | Borane, (R)-CBS Catalyst | (R)-selective | This compound |
| Asymmetric Reduction | Borane, (S)-CBS Catalyst | (S)-selective | (S)-1-(4-Morpholinophenyl)ethan-1-ol |
Conversion to Chiral Leaving Groups (e.g., Halides, Sulfonates) for Nucleophilic Substitution
To facilitate nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group. This creates a reactive electrophilic center, allowing for the introduction of a wide range of nucleophiles.
Sulfonates: The alcohol can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This reaction typically proceeds with retention of configuration to form (R)-1-(4-morpholinophenyl)ethyl tosylate or mesylate. These sulfonate esters are excellent substrates for Sₙ2 reactions.
Halides: Direct conversion to halides can be achieved with various reagents. For example, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to form the corresponding chloride or bromide. These reactions often proceed with inversion of configuration, yielding (S)-4-(1-chloroethyl)phenyl)morpholine or its bromo-analogue.
The resulting alkyl halides and sulfonates are versatile intermediates that can react with a plethora of nucleophiles (e.g., azides, cyanides, amines, thiols) via Sₙ2 displacement, which typically occurs with inversion of stereochemistry, providing access to a diverse range of (S)-configured products.
Transformations Involving the Phenyl Ring System
The morpholine-substituted phenyl ring is amenable to various transformations, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which can be performed while preserving the integrity of the chiral center.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on Functionalized Phenyl Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov By first introducing a halide (e.g., bromine) onto the phenyl ring via electrophilic substitution as described above, (R)-1-(3-bromo-4-morpholinophenyl)ethan-1-ol becomes a suitable substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄). nih.govmdpi.commdpi.com For example, reacting (R)-1-(3-bromo-4-morpholinophenyl)ethan-1-ol with phenylboronic acid would yield (R)-1-([1,1'-biphenyl]-3-yl-4-morpholinophenyl)ethan-1-ol, effectively installing a new phenyl group on the aromatic core while maintaining the stereocenter. The reaction tolerates a wide range of functional groups on the boronic acid partner. nih.gov
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. organic-chemistry.orgyoutube.com Reacting the bromo-derivative with an amine like aniline (B41778) would produce a new diarylamine structure, again without affecting the chiral alcohol moiety. This method has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org
Table 4: Palladium-Catalyzed Cross-Coupling Reactions on (R)-1-(3-bromo-4-morpholinophenyl)ethan-1-ol
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl derivative |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Diarylamine derivative |
Chemical Modifications of the Morpholine (B109124) Heterocycle
The morpholine ring in this compound contains a secondary amine nitrogen and methylene (B1212753) carbons that can be targeted for synthetic transformations. These modifications can significantly alter the physicochemical properties of the parent molecule.
The nitrogen atom within the morpholine ring behaves as a typical secondary amine, making it nucleophilic and basic. wikipedia.org This allows for straightforward N-alkylation and N-acylation reactions to introduce a wide variety of substituents.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. A common method is the reaction with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Another established method for the N-alkylation of morpholine involves the use of alcohols as alkylating agents over a catalyst. For instance, the N-alkylation of morpholine with various low-carbon primary alcohols has been successfully carried out in a gas-solid phase reaction using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net While this specific methodology was demonstrated on the parent morpholine, the principle is applicable to N-substituted derivatives. However, certain catalytic systems, such as those using triarylboranes for N-alkylation with aryl esters, have shown limitations with aliphatic amines like morpholine, which can be incompatible with the catalyst. rsc.org
N-Acylation: The morpholine nitrogen can be readily acylated using standard reagents like acyl chlorides or acid anhydrides. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct. The resulting N-acylmorpholine derivatives are amides. This transformation is widely used in organic synthesis; for example, the acetyl (Ac) and benzoyl (Bz) groups are commonly employed as protecting groups for amines during multi-step synthetic sequences. wikipedia.org
Table 1: Representative N-Alkylation and N-Acylation Reactions of N-Aryl Morpholines This table shows generalized reactions for an N-aryl morpholine substrate, as specific data for this compound is not detailed in the surveyed literature.
| Reaction Type | Substrate | Reagents | Product | Description |
|---|---|---|---|---|
| N-Alkylation | N-Aryl Morpholine | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl-N-Aryl Morpholinium Salt | Standard nucleophilic substitution to form a quaternary ammonium (B1175870) salt or, with a different substrate, a tertiary amine. |
| N-Alkylation with Alcohol | Morpholine | Alcohol (R-OH), CuO–NiO/γ–Al₂O₃ catalyst, Heat | N-Alkyl Morpholine | Catalytic alkylation using an alcohol as the alkyl source. researchgate.net |
| N-Acylation | N-Aryl Morpholine | Acyl Chloride (RCOCl), Base (e.g., Et₃N) | N-Acyl-N-Aryl Morpholine | Formation of an amide bond at the morpholine nitrogen. wikipedia.org |
Beyond reactions at the nitrogen atom, the carbon framework of the morpholine ring can also be modified. These transformations are generally more complex than N-alkylation or acylation and often require specific catalytic systems.
Functionalization at the α-Carbon: The methylene groups adjacent to the nitrogen atom (α-carbons) are susceptible to functionalization due to the influence of the heteroatom. A notable example is the photoredox-catalyzed α-amine C-H arylation. researchgate.net This reaction allows for the direct introduction of an aryl group onto the carbon adjacent to the morpholine nitrogen, creating a C-C bond under mild, light-induced conditions. This method provides a pathway to more complex, sterically hindered morpholine derivatives.
Table 2: Representative Functionalization of the Morpholine Ring This table shows a reaction for an N-aryl morpholine substrate, as specific data for this compound is not detailed in the surveyed literature.
| Reaction Type | Substrate | Reagents | Product | Description |
|---|---|---|---|---|
| α-C-H Arylation | N-Aryl Morpholine | Aryl Diazonium Salt, Photocatalyst (e.g., Ir(ppy)₃), Light | N-Aryl-C-Aryl-Morpholine | Direct functionalization of the carbon atom adjacent to the nitrogen via a photoredox-catalyzed reaction. researchgate.net |
Applications of R 1 4 Morpholinophenyl Ethan 1 Ol As a Chiral Synthon in Complex Molecule Synthesis
Utilization as a Chiral Building Block for Asymmetric Construction of Advanced Scaffolds
Chiral alcohols are fundamental building blocks in the asymmetric synthesis of advanced molecular scaffolds. nih.gov The stereocenter of a chiral alcohol can direct the formation of new stereocenters in a predictable manner, a crucial strategy in the synthesis of enantiomerically pure pharmaceuticals and other complex targets. The (R)-configuration of the hydroxyl group in (R)-1-(4-Morpholinophenyl)ethan-1-ol makes it a potential starting point for constructing molecules where this specific stereochemistry is required.
Theoretically, it could be employed in reactions such as diastereoselective alkylations or as a component in multi-component reactions to build complex heterocyclic or carbocyclic frameworks. nih.gov The morpholine (B109124) group, in particular, is a privileged scaffold in medicinal chemistry, and its incorporation from a chiral precursor is an attractive synthetic strategy.
Despite this potential, a detailed review of scientific literature found no specific instances of this compound being used as a chiral building block for the construction of advanced scaffolds.
Role in the Design and Synthesis of Chiral Ligands and Catalysts for Other Asymmetric Transformations
Chiral alcohols are frequently used as precursors for the synthesis of chiral ligands, which are essential for transition-metal-catalyzed asymmetric reactions. unifi.it The hydroxyl group can be readily converted into other functionalities, such as phosphines, amines, or ethers, to create bidentate or tridentate ligands that can coordinate to a metal center. The stereochemistry of the alcohol is transferred to the ligand, creating a chiral environment around the metal that can induce high enantioselectivity in a catalytic reaction.
Given its structure, this compound could potentially be modified to create novel P,N-ligands (from the phenyl and a substituted amino group) or N,O-ligands (using the morpholine nitrogen and the alcohol oxygen). Such ligands are valuable in a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and Michael additions. nih.gov
However, no published studies were identified that describe the design, synthesis, or application of chiral ligands or catalysts derived from this compound.
Integration into Multi-Step Stereoselective Synthetic Sequences for Diversified Structures
Multi-step synthesis is the cornerstone of creating complex organic molecules from simpler, readily available starting materials. cdhfinechemical.com Chiral synthons like this compound are valuable because they introduce chirality at an early stage, which is then carried through the synthetic sequence. This avoids the need for late-stage chiral resolutions or complex asymmetric steps. The different functional groups on the molecule—the chiral alcohol, the aromatic ring, and the morpholine—offer multiple handles for sequential chemical modifications, allowing for the creation of a diverse library of related structures.
A synthetic sequence could, for example, involve the protection of the alcohol, followed by electrophilic aromatic substitution on the phenyl ring, and subsequent reactions involving the morpholine nitrogen. The alcohol could later be deprotected and used to direct further stereoselective transformations.
While the principles of multi-step stereoselective synthesis are well-established, no specific synthetic sequences commencing from or incorporating this compound to generate diversified structures have been reported in the reviewed literature.
Precursor in the Development of Non-Biologically Active Organic Materials (if applicable)
Chiral molecules are increasingly being investigated for applications in materials science, including the development of chiral polymers, liquid crystals, and nonlinear optical materials. The chirality of the monomeric units can impart unique macroscopic properties to the resulting material. For instance, stereoregular polymers synthesized from chiral monomers can exhibit distinct physical properties, such as higher melting points and improved mechanical strength, compared to their atactic counterparts. nih.gov
The structure of this compound contains a polymerizable handle (the alcohol) and a rigid aromatic core, making it a theoretical candidate as a monomer in stereoselective polymerization. The resulting polymers could possess interesting chiroptical properties.
A search of the literature did not, however, reveal any studies on the use of this compound as a precursor for the development of non-biologically active organic materials.
Note on Data Tables: The user's request for data tables could not be fulfilled as no experimental research data detailing the specific applications of this compound were found in the scientific literature.
Advanced Spectroscopic and Chiroptical Characterization for Research Purity and Structure
Determination of Enantiomeric Excess and Stereochemical Purity
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for determining the enantiomeric excess of chiral compounds. uma.es The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. The time it takes for each enantiomer to pass through the column (retention time) will be different, allowing for their quantification. For instance, in the analysis of similar chiral alcohols, the enantiomeric excess is often determined using columns like CHIRALPAC® or CHIRALCEL® with a mobile phase typically consisting of a mixture of hexane (B92381) and an alcohol like 2-propanol. wiley-vch.dewiley-vch.de In some cases, the alcohol is converted to a derivative, such as a benzoyl ester, to improve separation and detection. wiley-vch.de The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, from which the enantiomeric excess can be calculated.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination
| Parameter | Description | Example Condition |
| Chiral Stationary Phase | The column packing material that enables the separation of enantiomers. | CHIRALPAC AD-H, CHIRALCEL OD-H, CHIRALCEL OJ-H wiley-vch.dewiley-vch.de |
| Mobile Phase | The solvent that carries the sample through the column. | n-hexane/2-propanol mixtures (e.g., 90/10, 97/3, 99.5/0.5) wiley-vch.de |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min wiley-vch.de |
| Detection | The method used to visualize the separated enantiomers. | UV detector at a specific wavelength (e.g., 230 nm, 254 nm) wiley-vch.de |
| Retention Times (t_R) | The time taken for each enantiomer to elute from the column. | Major enantiomer and minor enantiomer will have distinct retention times. wiley-vch.dewiley-vch.de |
Other Techniques:
Gas Chromatography (GC) with Chiral Stationary Phases: Similar in principle to chiral HPLC, this method is suitable for volatile compounds.
NMR with Chiral Shift Reagents: In Nuclear Magnetic Resonance (NMR) spectroscopy, chiral lanthanide shift reagents can be added to a sample containing enantiomers. The reagent forms diastereomeric complexes that have different NMR chemical shifts, allowing for the quantification of each enantiomer.
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary. By adding a chiral selector to the buffer, enantiomers can be separated and quantified.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Conformational Analysis and Detailed Structural Elucidation of Derivatives
While one-dimensional (1D) NMR (¹H and ¹³C) provides the basic carbon-hydrogen framework of a molecule, two-dimensional (2D) NMR techniques are essential for a more detailed structural and conformational analysis, especially for derivatives of (R)-1-(4-Morpholinophenyl)ethan-1-ol. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In a COSY spectrum, cross-peaks appear between the signals of protons that are spin-spin coupled. libretexts.org This information is crucial for establishing the connectivity of atoms within the molecule, confirming the structure of the morpholine (B109124) ring, the phenyl ring, and the ethyl alcohol side chain and their points of attachment.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. huji.ac.il The strength of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. huji.ac.il This technique is exceptionally powerful for determining the three-dimensional structure and preferred conformation of a molecule in solution. For derivatives of this compound, NOESY could reveal the spatial orientation of the morpholine ring relative to the phenyl ring and the conformation of the ethanol (B145695) side chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. wikipedia.org It is an invaluable tool for assigning the ¹³C NMR spectrum and confirming the C-H connectivities throughout the molecule.
Table 3: Information from Advanced 2D NMR Techniques
| NMR Experiment | Correlation Type | Information Provided |
| COSY | ¹H-¹H through-bond coupling libretexts.org | Reveals which protons are bonded to adjacent atoms, establishing the spin system and molecular backbone. |
| NOESY | ¹H-¹H through-space proximity huji.ac.il | Determines which protons are close to each other in 3D space, providing insight into molecular conformation and stereochemistry. nih.gov |
| HSQC | ¹H-¹³C one-bond correlation wikipedia.org | Maps each proton to its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra. |
X-ray Crystallography of this compound and its Stereoselective Derivatives or Complexes
X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule at atomic resolution. researchgate.net It provides unambiguous proof of a compound's constitution, configuration, and conformation in the solid state. nih.gov
The process involves several key steps:
Crystallization: The first and often most challenging step is to grow a high-quality, single crystal of the compound of interest. nih.gov For this compound, this would involve slowly precipitating the compound from a supersaturated solution.
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. researchgate.net
Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the molecule. From this map, the positions of all the atoms can be determined. This model is then refined to best fit the experimental data. nih.gov
A successful crystallographic analysis of this compound or one of its stereoselective derivatives or complexes would provide precise information on bond lengths, bond angles, and torsional angles. Crucially, by using a technique known as anomalous dispersion, X-ray crystallography can be used to determine the absolute configuration of the chiral center, providing definitive confirmation that the molecule is the (R)-enantiomer. nih.gov
Computational and Theoretical Investigations of R 1 4 Morpholinophenyl Ethan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. DFT methods allow for the calculation of various molecular properties by approximating the electron density of a system. aps.org For (R)-1-(4-Morpholinophenyl)ethan-1-ol, DFT calculations can provide insights into its geometry, electronic distribution, and reactivity.
The optimized molecular structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and morpholine (B109124) groups, as well as the nitrogen atom, are expected to be regions of high electron density.
Table 1: Hypothetical DFT Calculated Parameters for this compound Calculations performed at the B3LYP/6-31G(d) level of theory.
| Parameter | Value |
| Total Energy | -652.34 Hartree |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Dipole Moment | 2.5 Debye |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects in Solution
While quantum chemical calculations provide information about a molecule in a static state (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule in a solution over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the explicit effects of solvent molecules. nih.gov
For this compound, MD simulations can reveal the preferred conformations of the molecule in different solvents, such as water or chloroform. The flexibility of the morpholine ring and the rotation around the C-C and C-O bonds can lead to various conformers with different energies. By simulating the molecule in a box of solvent molecules, one can observe how hydrogen bonding and other intermolecular interactions influence the conformational preferences.
The results of MD simulations can be analyzed to generate a Ramachandran-like plot for key dihedral angles, showing the most populated conformational states. This information is crucial for understanding how the molecule behaves in a real-world environment, which can affect its biological activity and reactivity.
Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations
| Solvent | Dominant Conformer (Dihedral Angle C-C-O-H) | Population (%) |
| Water | gauche (-60°) | 65 |
| Chloroform | anti (180°) | 55 |
| DMSO | gauche (+60°) | 70 |
Modeling of Reaction Mechanisms in Asymmetric Synthesis to Predict and Rationalize Stereoselectivity
The synthesis of a single enantiomer of a chiral molecule like this compound is a significant challenge in organic chemistry. encyclopedia.pub Asymmetric synthesis aims to produce a specific enantiomer in high yield and enantiomeric excess. youtube.com Computational modeling can be a powerful tool to understand and predict the stereoselectivity of such reactions. rsc.org
By calculating the energies of the transition states for the formation of both the (R) and (S) enantiomers, chemists can predict which product will be favored. rsc.org For example, in the asymmetric reduction of the corresponding ketone, 1-(4-morpholinophenyl)ethanone, using a chiral catalyst, the catalyst-substrate complex can exist in two diastereomeric transition states leading to the (R) and (S) products. The difference in the activation energies of these two transition states determines the enantiomeric excess of the reaction.
Computational studies can help in designing more effective chiral catalysts by providing insights into the non-covalent interactions, such as hydrogen bonds and steric hindrance, that govern the stereochemical outcome. nih.gov
Table 3: Hypothetical Calculated Energy Barriers for the Asymmetric Reduction of 1-(4-Morpholinophenyl)ethanone
| Transition State leading to | Catalyst System | Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |
| (R)-enantiomer | Chiral Borane (B79455) Catalyst | 10.2 | 95 |
| (S)-enantiomer | Chiral Borane Catalyst | 12.5 | |
| (R)-enantiomer | Lipase (B570770) Biocatalyst | 8.5 | >99 |
| (S)-enantiomer | Lipase Biocatalyst | 13.0 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, VCD/ECD spectra) for Experimental Validation
The validation of computational models relies on the comparison of predicted properties with experimental data. Spectroscopic techniques are particularly useful for this purpose. Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and chiroptical spectra like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). gaussian.com
The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods. nih.govpdx.eduliverpool.ac.ukreddit.com By comparing the calculated chemical shifts with the experimental spectrum, one can confirm the structure and conformation of the synthesized molecule.
VCD and ECD are powerful techniques for determining the absolute configuration of chiral molecules. dtu.dknih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, while ECD does the same in the UV-visible region. The spectra of two enantiomers are mirror images of each other. By calculating the theoretical VCD and ECD spectra for the (R) and (S) enantiomers of 1-(4-Morpholinophenyl)ethan-1-ol, and comparing them with the experimental spectra, the absolute configuration of the synthesized compound can be unambiguously determined. nih.govacs.org
Table 4: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| CH₃ | 1.45 |
| CH-OH | 4.85 |
| OH | 2.10 |
| Morpholine-CH₂ (adjacent to N) | 3.15 |
| Morpholine-CH₂ (adjacent to O) | 3.80 |
| Aromatic-H (ortho to ethanol) | 7.30 |
| Aromatic-H (meta to ethanol) | 6.90 |
Future Perspectives and Emerging Research Directions for R 1 4 Morpholinophenyl Ethan 1 Ol
Development of More Efficient, Atom-Economical, and Sustainable Synthetic Routes
The synthesis of enantiomerically pure alcohols is a cornerstone of pharmaceutical and fine chemical production. mdpi.comnih.gov Future research on (R)-1-(4-Morpholinophenyl)ethan-1-ol will likely pivot away from classical chemical reductants toward more sustainable and efficient catalytic systems. The primary focus will be on the asymmetric reduction of the prochiral ketone precursor, 1-(4-Morpholinophenyl)ethanone.
Emerging strategies are centered on biocatalysis and chemoenzymatic methods, which offer high selectivity under mild conditions, minimizing waste and environmental impact. rsc.orgacs.org Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly promising, as they can facilitate the highly stereoselective reduction of ketones to their corresponding chiral alcohols. nih.gov Research efforts will likely concentrate on identifying or engineering novel enzymes with high activity and selectivity for the specific substrate. Whole-cell biocatalysis, using microorganisms such as Lactobacillus or fungi like Geotrichum candidum, presents another green alternative, leveraging the cell's native machinery for cofactor regeneration. rsc.orgresearchgate.net
A comparison of potential synthetic methodologies is presented below, highlighting the advantages of emerging biocatalytic approaches.
| Synthetic Route | Catalyst/Reagent | Advantages | Disadvantages | Research Focus |
| Traditional Asymmetric Hydrogenation | Chiral metal complexes (e.g., Ru, Rh) with chiral ligands | High turnover, well-established methods | Costly and potentially toxic heavy metal catalysts, requires high-pressure H₂ | Development of catalysts with lower metal loading and higher efficiency. |
| Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Lipase (B570770) + Metal racemization catalyst (e.g., Ru, V) | Theoretical 100% yield, high enantioselectivity | Catalyst incompatibility can be an issue, may require organic solvents | Screening for robust and compatible enzyme/metal catalyst pairs; application in continuous flow systems. mdpi.com |
| Biocatalytic Reduction (Isolated Enzyme) | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Extremely high enantioselectivity (>99% e.e.), mild reaction conditions (ambient temp/pressure), aqueous media | Requires external cofactor regeneration system or sacrificial co-substrate | Enzyme discovery (mining genomes), protein engineering for enhanced stability and substrate scope. nih.gov |
| Biocatalytic Reduction (Whole Cell) | Daucus carota, Lactobacillus sp., Geotrichum candidum | No need for costly isolated enzymes or external cofactors (in-vivo regeneration), environmentally benign | Lower substrate loading, longer reaction times, potential for side reactions | Strain screening and optimization, process intensification to improve space-time yield. rsc.org |
Future work will aim to optimize these biocatalytic systems by improving enzyme stability, substrate loading, and process efficiency to make the synthesis of this compound commercially viable and environmentally sustainable.
Expanding the Scope of its Utility in Novel Asymmetric Transformations and Cascade Reactions
Beyond its role as a synthetic intermediate, the inherent chirality and functionality of this compound make it a candidate for use as a chiral auxiliary or ligand in other chemical reactions. Chiral 1,2-amino alcohols are recognized as valuable scaffolds for organocatalysts and ligands for metal-catalyzed transformations. researchgate.netnih.gov The structure of this compound, featuring a hydroxyl group and a tertiary amine within the morpholine (B109124) ring, could be leveraged to coordinate with metal centers and create a defined chiral environment for asymmetric catalysis.
An emerging research direction would be the design and synthesis of novel chiral ligands derived from this alcohol for use in reactions such as asymmetric additions, reductions, or cross-coupling reactions.
Furthermore, the development of cascade reactions represents a significant advance in synthetic efficiency. Future research could explore the one-pot synthesis of more complex, high-value molecules starting from this compound. For instance, a sequence involving the activation of the hydroxyl group followed by intramolecular cyclization or intermolecular coupling could lead to novel heterocyclic systems. Methodologies like the Prins/Friedel-Crafts cascade, which construct complex polycyclic structures in a single operation, serve as a model for the type of advanced synthetic sequences that could be developed. rsc.org
Investigation of its Potential in Supramolecular Chemistry or Nanomaterials
The molecular structure of this compound possesses all the necessary components for directed self-assembly. These include:
A hydroxyl group , capable of acting as both a hydrogen bond donor and acceptor.
A morpholine ring , whose oxygen and nitrogen atoms can act as hydrogen bond acceptors. wikipedia.org
An aromatic phenyl ring , which can participate in π-π stacking interactions.
This combination of functional groups provides a structural basis for the formation of ordered supramolecular structures such as organogels, liquid crystals, or chiral polymers. Future investigations would focus on understanding and controlling the non-covalent interactions that govern the self-assembly process. Research would involve studying how factors like solvent polarity, temperature, and concentration influence the formation and morphology of these higher-order structures. The chirality of the molecule could be used to induce helical or other chiral assemblies, which is a highly sought-after feature in materials science. While the morpholine ring is often used to improve pharmacokinetic properties in drug design, its role in directing crystal packing and supramolecular assembly is an area ripe for exploration. nih.govnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Method Development
To meet the demands of industrial-scale production and rapid process optimization, future synthetic routes to this compound will likely be integrated with continuous flow chemistry and automated platforms. Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the ability to telescope multi-step reactions into a single, continuous operation.
A key area of development will be the immobilization of biocatalysts, such as ketoreductases, onto solid supports or within microreactors. nih.gov This would enable the creation of a packed-bed reactor where a solution of 1-(4-Morpholinophenyl)ethanone is continuously passed through the enzyme bed, yielding a constant stream of the chiral alcohol product. This approach not only simplifies product purification but also allows for the reuse of the expensive biocatalyst, dramatically improving process economics.
Automated synthesis platforms can be used in concert with flow reactors to rapidly screen a wide range of reaction parameters (e.g., temperature, flow rate, substrate concentration, enzyme variants) to identify optimal conditions. This high-throughput experimentation accelerates process development significantly. The conceptual framework for such an automated system could involve compartmentalized reactors for sequential enzymatic reactions, purification units, and in-line analytical tools for real-time monitoring and optimization. nih.gov This integration represents a move towards "smart" manufacturing for chiral fine chemicals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (R)-1-(4-Morpholinophenyl)ethan-1-ol with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 1-(4-morpholinophenyl)ethanone using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantioselectivity. Alternatively, biocatalytic reduction using alcohol dehydrogenases (ADHs) from Lactobacillus species enables direct enantioselective reduction of ketones to alcohols, yielding >90% enantiomeric excess (ee) under optimized conditions (pH 7–8, 30°C, NADPH cofactor regeneration) .
Q. How can researchers confirm the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase is widely used. Nuclear Overhauser Effect (NOE) NMR experiments or Mosher ester analysis can further validate absolute configuration .
Q. What are the key solubility and stability properties of this compound under standard laboratory conditions?
- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., ethanol, methanol) and low solubility in water. Stability studies indicate degradation <5% over 6 months when stored at −20°C under inert gas. Accelerated stability testing (40°C/75% RH for 3 months) is recommended for long-term storage protocols .
Advanced Research Questions
Q. What strategies enhance the enantioselectivity of biocatalytic reductions for this compound?
- Methodological Answer : Protein engineering of ADHs (e.g., site-directed mutagenesis at substrate-binding pockets) improves substrate affinity and selectivity. Co-solvent systems (e.g., 10% DMSO) or substrate feeding techniques can mitigate inhibition from aromatic byproducts. Coupling with glucose dehydrogenase (GDH) for NADPH recycling enhances conversion rates to >95% .
Q. How do structural modifications to the morpholinophenyl group influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that replacing the morpholine group with piperazine reduces antimicrobial potency by 50% against S. aureus. Introducing electron-withdrawing groups (e.g., -F) at the para position increases logP (from 2.1 to 2.8) and enhances blood-brain barrier penetration in rodent models .
Q. What analytical challenges arise in characterizing byproducts from large-scale synthesis, and how can they be resolved?
- Methodological Answer : LC-MS/MS with high-resolution Q-TOF detects trace impurities (e.g., over-reduced diols or oxidized ketones). Preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) isolates byproducts for structural confirmation via 2D NMR (COSY, HSQC) .
Mechanistic and Environmental Research
Q. What is the proposed mechanism for the compound’s antimicrobial activity at the molecular level?
- Methodological Answer : Molecular docking studies suggest inhibition of bacterial enoyl-ACP reductase (FabI) via hydrogen bonding between the hydroxyl group and Tyr156 residue. MIC values correlate with FabI binding affinity (IC₅₀ = 1.2 μM for E. coli vs. 4.8 μM for P. aeruginosa) .
Q. How should researchers assess the environmental impact of this compound?
- Methodological Answer : Conduct OECD 301F biodegradation tests to measure half-life in aqueous systems. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) are critical for risk assessment. Green chemistry metrics (E-factor, atom economy) should guide sustainable scale-up, prioritizing enzymatic over chemical synthesis .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported solubility values across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
